molecular formula C14H10ClN3 B029344 1-Chloro-4-(4-pyridinylmethyl)phthalazine CAS No. 101094-85-3

1-Chloro-4-(4-pyridinylmethyl)phthalazine

Cat. No.: B029344
CAS No.: 101094-85-3
M. Wt: 255.7 g/mol
InChI Key: LVSFOJFCLFTXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Chloro-4-(4-pyridinylmethyl)phthalazine typically involves the reaction of phthalazine derivatives with pyridine derivatives under specific conditions. One common method includes the chlorination of 4-(4-pyridinylmethyl)phthalazine using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at temperatures ranging from 0°C to room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Biological Activity

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a chemical compound with the molecular formula C14H10ClN3\text{C}_{14}\text{H}_{10}\text{ClN}_{3} and a molecular weight of 255.70 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to function as an enzyme inhibitor, specifically targeting phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. For instance, studies have shown that derivatives of phthalazine, including this compound, exhibit potent inhibition against PDE5, a target for treating erectile dysfunction and pulmonary hypertension .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Angiogenesis Inhibition : Research indicates that this compound possesses angiogenesis-inhibiting properties, making it a candidate for cancer treatment. Its mechanism involves disrupting the formation of new blood vessels that tumors require for growth .
  • Vasorelaxant Effects : The compound has demonstrated vasorelaxant effects in studies involving isolated porcine coronary arteries, indicating its potential use in cardiovascular therapies .
  • Potential Antiparasitic Activity : Although not extensively studied, there is emerging evidence suggesting that phthalazine derivatives may possess antiparasitic properties, which warrants further investigation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
US6258812B1Identified angiogenesis-inhibiting activity in phthalazine derivatives, including this compound .
PubMed StudyDemonstrated that phthalazine derivatives can act as potent PDE5 inhibitors with IC50 values ranging from 3.5 nM to 5.3 nM, suggesting similar potential for this compound .
Comparative StudyInvestigated various phthalazine derivatives for their vasorelaxant effects and found significant activity in some compounds, indicating therapeutic potential in cardiovascular diseases .

Synthesis Methods

The synthesis of this compound typically involves reactions between phthalazine derivatives and pyridine derivatives under controlled conditions. Common methods include:

  • Chlorination : The introduction of chlorine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles under basic conditions.

Chemical Reactions

The compound undergoes various chemical transformations:

  • Substitution Reactions : Chlorine can be replaced by amines or thiols.
  • Oxidation : The pyridinylmethyl group can be oxidized to form N-oxides.
  • Reduction : It can be reduced to yield different derivatives using reducing agents like lithium aluminum hydride.

Properties

IUPAC Name

1-chloro-4-(pyridin-4-ylmethyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFOJFCLFTXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365694
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101094-85-3
Record name 1-Chloro-4-(4-pyridinylmethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under exclusion of air, 29 g (122 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone [for preparation, see German Auslegeschrift no. 1061788 (published Jul. 23, 1959)] in 450 ml acetonitrile is mixed with 61 ml HCl/dioxane 4N and 28 ml (306 mmol) phosphoryl chloride and stirred for 27 h at 50° C. To the white suspension, 119 g NaHCO3 in 1.45 l water is then added dropwise under ice cooling, and the mixture is stirred and the title compound filtered off. Anal. calc.(C14H10N3Cl) C, 65.76%; H, 3.94%; N, 16.43%, Cl, 13.86%. found C, 65.40%; H, 4.12%; N, 16.45%, Cl, 13.66%; FAB MS (M+H)+=256
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Name
Quantity
1.45 L
Type
solvent
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.